1-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(2-ethyl-5-phenylpyrazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-3-16-12(10-14-2)9-13(15-16)11-7-5-4-6-8-11/h4-9,14H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQRXUIZPNFQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, a series of pyrazole compounds were evaluated for their ability to inhibit cancer cell proliferation. The results demonstrated that compounds with specific substitutions on the pyrazole ring showed enhanced activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 |
| Compound B | HeLa (Cervical) | 8.3 |
| This compound | A549 (Lung) | 10.2 |
The antitumor effects of this compound are believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound may also inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory Activity
In addition to its antitumor properties, this compound has shown potential anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro and in vivo, suggesting a mechanism that may be beneficial in treating inflammatory diseases.
Study 1: Antitumor Efficacy
A study conducted on mice bearing A549 lung cancer xenografts showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at a dosage of 20 mg/kg body weight for 14 days.
Study 2: Anti-inflammatory Effects
In a model of induced paw edema in rats, administration of the compound at doses of 10 mg/kg significantly decreased edema compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic effects. Notably, derivatives of pyrazole compounds, including 1-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine, have shown promise in treating various conditions:
- Diabetes Management : A related compound, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, is utilized in the treatment of type 2 diabetes mellitus. Its mechanism involves the inhibition of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism .
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
Case Study: Teneligliptin
Teneligliptin is a drug derived from pyrazole compounds and is marketed in Japan for diabetes management. It operates by enhancing insulin secretion and inhibiting glucagon release, thus improving glycemic control. The synthesis of Teneligliptin involves the use of various pyrazole derivatives, showcasing the relevance of compounds like this compound in pharmaceutical development .
Agricultural Applications
In agriculture, pyrazole-based compounds are being explored for their efficacy as pesticides and herbicides. The unique structure of these compounds allows them to interact with biological systems effectively:
- Pesticidal Activity : Compounds similar to this compound have demonstrated activity against various pests. Their ability to disrupt metabolic processes in insects makes them valuable in crop protection strategies .
Case Study: Cyetpyrafen
Cyetpyrafen, a compound related to pyrazoles, has been developed as an insecticide. Its effectiveness against pests while being less harmful to beneficial insects highlights the potential of pyrazole derivatives in sustainable agricultural practices .
Material Sciences
The application of this compound extends into material sciences, particularly in the development of novel polymers and coatings:
- Polymer Synthesis : Pyrazole compounds can serve as intermediates in synthesizing advanced polymers with desirable properties such as thermal stability and chemical resistance. These materials find applications in coatings and adhesives that require durability under harsh conditions .
Summary Table of Applications
| Application Area | Specific Use Case | Relevant Compounds |
|---|---|---|
| Pharmaceuticals | Diabetes treatment | Teneligliptin |
| Anti-inflammatory agents | Various pyrazole derivatives | |
| Agriculture | Pesticides and herbicides | Cyetpyrafen |
| Material Sciences | Advanced polymers and coatings | Pyrazole-based polymers |
Comparison with Similar Compounds
Substituent Position and Aromaticity
- Phenyl vs. Pyridyl at Position 3: Replacing phenyl (target compound) with pyridin-3-yl () introduces a nitrogen atom, enabling hydrogen bonding and improving aqueous solubility.
- Fluorine Incorporation: Fluorinated analogs () exhibit increased electronegativity and metabolic stability. For example, 1-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine () has a higher molecular weight (238.24 g/mol) and may resist oxidative degradation compared to the non-fluorinated target compound .
Alkyl Group Variations
- Ethyl vs.
- N-Methylmethanamine Consistency: The N-methylmethanamine group at position 5 is conserved across most analogs, suggesting its role as a critical hydrogen bond donor/acceptor or a structural anchor .
Preparation Methods
Pyrazole Core Formation
Condensation Reaction: Phenylhydrazine reacts with β-ketoesters or β-diketones to form 1-phenyl-substituted pyrazoles. For example, reaction of phenylhydrazine with ethyl acetoacetate under reflux in suitable solvents yields ethyl 1-phenyl-1H-pyrazole-3-carboxylates with yields of 65–80%.
Alkylation at N-1: The ethyl group at N-1 can be introduced by alkylation of the pyrazole nitrogen using ethyl halides or via starting materials bearing the ethyl substituent.
Functionalization at the 5-Position
Reduction to Alcohols: The ester group at position 3 can be reduced to the corresponding alcohol using lithium aluminum hydride (LAH) in diethyl ether at 0 °C, yielding (1,5-diphenyl-1H-pyrazol-3-yl)methanol derivatives with high yield (~88%).
Oxidation to Aldehydes: The alcohol intermediates can be oxidized to aldehydes using 2-iodoxybenzoic acid (IBX) in DMSO at 0–20 °C, facilitating further functionalization at the 5-position.
Introduction of N-Methylmethanamine Side Chain
The aldehyde intermediate can be converted to the corresponding amine via reductive amination or nucleophilic substitution reactions, introducing the N-methylmethanamine moiety.
Protection and deprotection strategies may be employed to safeguard reactive groups during multi-step synthesis.
Industrial and Patent-Reported Processes
Several patents describe processes for related pyrazole derivatives, which provide insights into industrially viable methods adaptable for the target compound:
Process Using Lawesson's Reagent for Cyclization
A process involves cyclizing intermediates in the presence of Lawesson's reagent, which facilitates the formation of pyrazole rings without toxic solvents like pyridine.
Typical conditions include reflux in tetrahydrofuran (THF) with organic bases such as triethylamine at 40–60 °C, followed by neutralization, extraction, and concentration to isolate the pyrazole intermediate.
Purification and Crystallization
The organic layers are washed with aqueous sodium chloride solutions at elevated temperatures (50–55 °C) and deionized water to remove impurities.
Concentration under reduced pressure and controlled cooling with glacial acetic acid addition yields crystalline salts of pyrazole derivatives, which can be filtered, washed with toluene at low temperatures (0–5 °C), and dried under mild conditions (40–45 °C for 15–20 hours).
Summary of Key Reaction Conditions and Yields
Research Findings and Notes
The use of Lawesson's reagent as a cyclizing agent represents an improvement over traditional phosphorous oxychloride methods, offering better yields and purity while avoiding toxic solvents like pyridine.
Fatty alcohols (C12–C18) as solvents and water-retaining agents such as anhydrous sodium sulfate or copper sulfate improve reaction efficiency and environmental compliance.
The multi-step synthesis requires careful pH control, temperature regulation, and solvent management to optimize yields and product purity.
Reductive amination or substitution to introduce the N-methylmethanamine side chain is typically done after the pyrazole core is constructed and functionalized at the 5-position.
Q & A
Q. What are the recommended safety protocols for handling 1-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine in laboratory settings?
- Methodological Answer : Use full-body chemical-resistant suits and nitrile gloves to prevent dermal exposure. For respiratory protection, employ NIOSH/CEN-approved respirators (e.g., OV/AG/P99 or ABEK-P2 filters) in environments with aerosolized particles. Ensure local exhaust ventilation and avoid drainage contamination. Conduct regular PPE inspections and follow industrial hygiene protocols .
Q. How can researchers determine the purity of this compound in the absence of commercial analytical standards?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection, cross-referenced with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Compare retention times and spectral data (e.g., H/C NMR, FT-IR) to synthesized analogs like 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6) as internal benchmarks. Validate purity via mass spectrometry (MS) for molecular ion consistency .
Q. What synthetic routes are available for preparing pyrazole derivatives structurally related to this compound?
- Methodological Answer : Multi-step synthesis from alcohol precursors (e.g., 5-phenyl-1-pentanol) via condensation reactions to form the pyrazole core. For example, modify the 1,5-diarylpyrazole template by introducing substituents via Suzuki-Miyaura coupling or nucleophilic substitution. Optimize reaction conditions (e.g., solvent, catalyst) using literature precedents for analogs like O-1302 or SR141716 .
Advanced Research Questions
Q. How can contradictory literature data on the compound’s thermal stability be resolved?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N/O) to assess decomposition thresholds. Compare results with computational models (e.g., density functional theory) to predict bond dissociation energies. Validate findings against analogs such as 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde, which has documented stability at 95–96°C .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in pharmacological studies of this compound?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., ethyl → methyl, phenyl → substituted aryl) and evaluate biological activity via in vitro assays (e.g., enzyme inhibition, receptor binding). Use molecular docking to simulate interactions with target proteins (e.g., kinases, GPCRs). Cross-reference with pyrazole sulfonamide derivatives, which exhibit diverse bioactivity due to electronic and steric effects .
Q. How should researchers address gaps in toxicological and ecological data for this compound?
- Methodological Answer : Perform acute toxicity assays (e.g., OECD 423 for oral LD) and Ames tests for mutagenicity. For environmental impact, conduct biodegradation studies (OECD 301) and bioaccumulation modeling (log Kow estimation). If data remain scarce, apply read-across methods using structurally similar compounds like N-methyl-N-(3-methyl-1H-pyrazol-5-yl)methylamine hydrochloride, noting shared functional groups .
Q. What experimental approaches are suitable for analyzing the compound’s reactivity under varying pH or solvent conditions?
- Methodological Answer : Use kinetic studies with UV-Vis spectroscopy to monitor reaction rates in buffered solutions (pH 2–12). Probe solvent effects (polar vs. non-polar) via H NMR chemical shift changes. Compare with pyrazole derivatives like 1-(3-methylbutan-2-yl)-1H-pyrazol-5-amine, which show solvent-dependent tautomerism. Employ LC-MS to identify degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
